Methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate hydrochloride
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Overview
Description
Methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate hydrochloride is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The compound’s structure includes a quinoline ring system, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate hydrochloride typically involves the cyclization of appropriate precursors. One common method is the Povarov reaction, which is a three-component reaction involving an aniline, an aldehyde, and an alkene. The reaction is usually carried out under acidic conditions to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline ketones, while reduction can produce various tetrahydroquinoline derivatives.
Scientific Research Applications
Methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid methyl ester
- 6-Methyl-1,2,3,4-tetrahydroquinoline
- 1,2,3,4-Tetrahydro-4-methylquinoline-6-carboxylic acid
Uniqueness
Methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the hydroxyl group and the carboxylate ester moiety allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C11H14ClNO3 |
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Molecular Weight |
243.68 g/mol |
IUPAC Name |
methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H13NO3.ClH/c1-15-11(14)7-2-3-10-8(4-7)5-9(13)6-12-10;/h2-4,9,12-13H,5-6H2,1H3;1H |
InChI Key |
QLSYMTYLNCPDEB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NCC(C2)O.Cl |
Origin of Product |
United States |
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